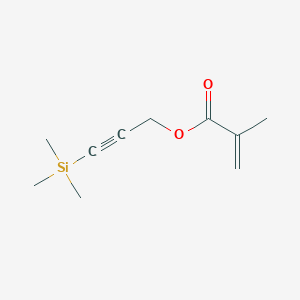
3-Trimethylsilylpropargylmethacrylate
説明
3-Trimethylsilylpropargylmethacrylate (TMSPMA) is a chemical compound that belongs to the class of methacrylate monomers. It is widely used in the field of polymer chemistry due to its unique properties, such as high reactivity, low viscosity, and good solubility in various solvents. TMSPMA is also known for its ability to crosslink with other monomers, making it an ideal candidate for the synthesis of various polymeric materials.
科学的研究の応用
Polymer and Coating Applications
Advanced Coatings for Water-Repellency
- TMSPMA contributes to the development of stable core-shell latex particles that exhibit enhanced water-repellency. The polymerization of acrylates with siloxanes, facilitated by TMSPMA, results in latex particles with a polyacrylate core and a polydimethylsiloxane shell. These particles demonstrate a fair water-repellency property, indicating TMSPMA's role in creating hydrophobic surface coatings (Liu et al., 2008).
Silicone-Based Anti-Stain Applications
- Research on fluorine-free low surface energy organic coatings for anti-stain applications reveals that TMSPMA, incorporated into polyacrylate as a functional side chain, results in materials with good amphiphobicity. This application is critical in industries requiring anti-stain performance without relying on environmentally concerning perfluorinated materials (Lei et al., 2017).
Nanocomposite Development
- TMSPMA is utilized in the synthesis of nanocomposites for optical thin film applications. Its involvement in the polymerization process with colloidal titania nanoparticles leads to hybrid thin films with high thermal stability and a tunable refractive index, showcasing its utility in the field of materials science for enhancing optical properties (Yu & Chen, 2013).
Polymer Synthesis and Modification
Modification of Graphene Oxide Composites
- TMSPMA plays a role in the chemical modification of reduced graphene oxide, which is dispersed into polyacrylonitrile to prepare nanocomposites. These composites exhibit improved thermal and tribological properties, highlighting TMSPMA's importance in developing materials with enhanced mechanical performance (Yufei et al., 2013).
Development of Porous Polymer Microstructures
- The use of TMSPMA in the generation of three-dimensional cross-linked poly(2-hydroxylethyl methacrylate) polymer microstructures through photopolymerization indicates its utility in fabricating peptide-grafted porous scaffolds. These scaffolds have potential applications in tissue engineering, demonstrating TMSPMA's versatility in biomedical applications (Northen, Brune, & Woodbury, 2006).
作用機序
Target of Action
3-Trimethylsilylpropargylmethacrylate (3-TSPM) is a methacrylate-based monomer primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of 3-TSPM are the polymer chains where it gets incorporated.
Mode of Action
The mode of action of 3-TSPM involves its incorporation into polymers and copolymers during their synthesis . The compound features a silyl-protected alkyne that can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .
Biochemical Pathways
The biochemical pathways involved in the action of 3-TSPM are related to polymer synthesis and post-polymerization modification . The incorporation of alkynes allows for rapid post-polymerization modification through reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .
Pharmacokinetics
Its physical properties, such as its form (liquid), color (colorless to pale yellow), and storage temperature (−20°c), are important for its handling and storage .
Result of Action
The result of the action of 3-TSPM is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can then be further modified post-polymerization through reactions such as CuAAC or thiol-yne click reactions .
Action Environment
The action of 3-TSPM is influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound is typically stored at −20°C to maintain its stability . Furthermore, the efficiency of its incorporation into polymers and the subsequent post-polymerization modifications can be influenced by the presence and concentrations of other reactants .
特性
IUPAC Name |
3-trimethylsilylprop-2-ynyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-9(2)10(11)12-7-6-8-13(3,4)5/h1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHCOMDLFYIXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
214268-07-2 | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214268-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
196.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

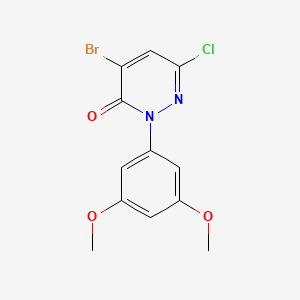
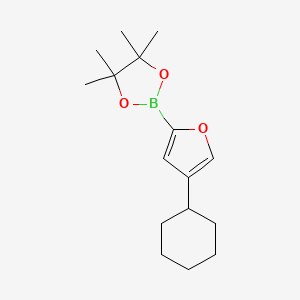
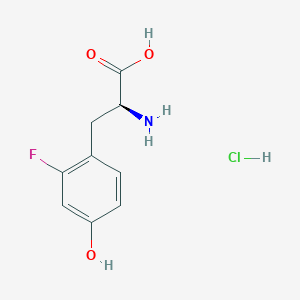
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B6592521.png)
![Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]](/img/structure/B6592522.png)
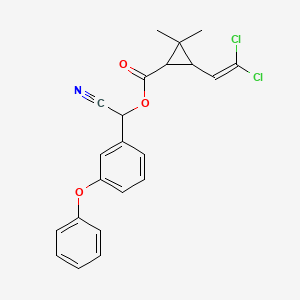


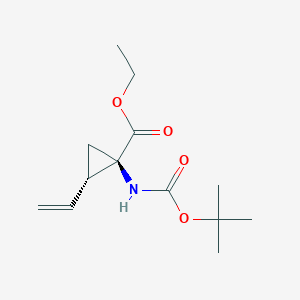


![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)
![4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride](/img/structure/B6592572.png)
